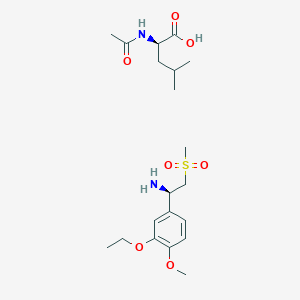

(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (R)-2-acetamido-4-methylpentanoate

Description

(R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (R)-2-acetamido-4-methylpentanoate (CAS: 608142-27-4) is a chiral β-aminosulfone compound primarily utilized as a key intermediate in the synthesis of apremilast, a phosphodiesterase-4 inhibitor used to treat inflammatory conditions like psoriasis and psoriatic arthritis . The compound features an (R)-configured stereocenter, distinguishing it from its (S)-enantiomer, which is the bioactive form in apremilast . Its synthesis often involves enzymatic kinetic resolution or asymmetric hydrogenation, with engineered amine transaminases (ATAs) such as ATA-Vfl-8M enabling efficient production by reducing co-substrate requirements by 1,000-fold compared to traditional methods .

Properties

IUPAC Name |

(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S.C8H15NO3/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15;1-5(2)4-7(8(11)12)9-6(3)10/h5-7,10H,4,8,13H2,1-3H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t10-;7-/m01/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZXYHPZWRDLAR-RLJYASMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC.CC(C)CC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N)OC.CC(C)C[C@H](C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608142-28-5 | |

| Record name | D-Leucine, N-acetyl-, compd. with (αR)-3-ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]benzenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608142-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, also known as (R)-2-acetamido-4-methylpentanoate, is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO₄S

- Molecular Weight : 273.35 g/mol

- CAS Number : 253168-94-4

The compound exhibits its biological effects primarily through modulation of specific biochemical pathways. It has been identified as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in the inflammatory response. By inhibiting PDE4, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can reduce the production of pro-inflammatory cytokines such as TNF-α from immune cells, thereby potentially alleviating conditions like rheumatoid arthritis and psoriasis .

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound possess notable antiviral properties. For instance, compounds with similar structures were evaluated for their ability to inhibit the interaction between viral proteins PA and PB1, which are critical for influenza virus replication. The most effective derivatives showed EC50 values in the low micromolar range, indicating potent antiviral activity against influenza .

Cytotoxicity and Selectivity

The cytotoxic effects of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine were assessed using MTT assays in various cell lines. Results indicated that while some derivatives exhibited low cytotoxicity (CC50 > 200 µM), others showed higher toxicity levels, suggesting a need for careful evaluation in therapeutic contexts .

Study 1: Antiviral Efficacy

In a study evaluating a library of hybrid derivatives against influenza virus, one derivative demonstrated an EC50 of 39 µM in plaque reduction assays, highlighting its potential as an antiviral agent. This study emphasized the importance of structural modifications in enhancing biological activity while maintaining low toxicity .

Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the compound's ability to modulate immune responses. The results indicated that treatment with (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine significantly reduced TNF-α production in human synovial cells stimulated with inflammatory agents. This suggests its potential application in treating autoimmune disorders .

Summary of Biological Profiles

| Compound | Activity | EC50 (µM) | IC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| Derivative A | Antiviral | 39 | 36 | >200 |

| Derivative B | Anti-inflammatory | 52 | 41 | >200 |

| Derivative C | Cytotoxicity | >100 | - | <100 |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves reactions that modify the core structure of Apremilast, focusing on the introduction of functional groups that enhance its pharmacological profile. The following table summarizes key synthesis methods:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reflux with Acetic Acid | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl ethylamine | 1 hour at reflux | 92% |

| Reaction with Acetamidophthalic Anhydride | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Overnight reflux | 98% ee |

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of Apremilast. Its structural features contribute to the modulation of inflammatory pathways, making it a valuable target for drug development. Studies have shown that modifications to the methylsulfonyl group can significantly affect the biological activity and selectivity of the resulting compounds against specific targets involved in inflammation.

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit potential anti-inflammatory properties. Investigations into its mechanism of action reveal that it may inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as rheumatoid arthritis and Crohn's disease.

Analytical Chemistry

As an impurity, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is crucial for quality control in the production of Apremilast. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify this impurity in pharmaceutical formulations, ensuring compliance with regulatory standards.

Case Study 1: Efficacy in Psoriasis Treatment

In clinical trials, Apremilast has demonstrated significant efficacy in reducing psoriasis severity scores compared to placebo controls. The presence of impurities like (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has been monitored to assess their impact on the overall pharmacodynamics and pharmacokinetics of the drug.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis pathway for this compound highlighted a novel reaction condition that improved yield and purity. By adjusting solvent ratios and reaction times, researchers achieved a more efficient synthesis, which is vital for large-scale production.

Comparison with Similar Compounds

3-Acetamidophthalic Anhydride (CAS: 6296-53-3)

This intermediate reacts with the (S)-enantiomer to form apremilast. Unlike the (R)-compound, it lacks a sulfonyl group and is achiral, simplifying its synthesis .

(S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethanamine N-Acetyl-L-Leucine Salt

This salt (CAS: 608141-43-1) is the resolved form of the (S)-enantiomer, critical for ensuring high enantiomeric purity (>98% ee) in apremilast . Its production involves chiral resolution agents, whereas the (R)-form is generated via enzymatic cascades without salt formation .

Comparison with Structurally Analogous Sulfones

Sulfone-containing compounds like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS: 1450657-28-9) share similar aryl-sulfonyl motifs but lack the chiral amine group, rendering them inactive in PDE4 inhibition .

Q & A

Q. What are the established synthetic routes for preparing (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, and how is stereochemical purity ensured?

The compound is a key intermediate in synthesizing Apremilast, a PDE4 inhibitor. A common route involves:

- Step 1 : Condensation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (chiral amine salt) with N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)-acetamide in ether or amide solvents .

- Step 2 : Acetylation to reduce des-acetyl impurities (<1% w/w) using acetylating agents like acetic anhydride.

- Stereochemical control : Chiral resolution via diastereomeric salt formation (e.g., N-acetyl-L-leucine salt) ensures enantiomeric excess. HPLC with chiral stationary phases (CSPs) validates purity .

Q. How is the compound characterized to confirm structural identity and purity in academic settings?

- Spectroscopic methods :

- Chromatography :

Advanced Research Questions

Q. What enzymatic strategies are employed to improve the yield and sustainability of the (R)-enantiomer?

- Multi-enzyme cascades : Co-immobilized amine transaminases (ATA-Vfl-8M) and catalase enable stereoselective amination of ketone precursors (e.g., 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethan-1-one). This reduces co-substrate (e.g., pyridoxal-5′-phosphate) requirements by 1,000-fold .

- Solvent engineering : Aqueous-organic biphasic systems (e.g., DMSO/water) enhance enzyme stability and substrate solubility .

Q. How are genotoxic impurities (GTIs) monitored and controlled during synthesis?

- Analytical thresholds : Total GTIs (e.g., alkyl sulfonates) must be <25 ppm.

- Methodology :

- Process controls : Post-synthesis treatment with activated carbon or ion-exchange resins removes residual GTIs .

Q. What challenges arise in scaling up chiral resolution, and how are they addressed?

- Challenge 1 : Low solubility of diastereomeric salts in non-polar solvents.

- Challenge 2 : Kinetic vs. thermodynamic control in crystallization.

Q. How do structural modifications (e.g., salt formation) impact the compound’s physicochemical properties?

Q. What advanced analytical techniques differentiate between process-related impurities and degradation products?

- Forced degradation studies : Acid/alkali hydrolysis, oxidation (H2O2), and photolysis identify degradation pathways.

- 2D-LC (LC×LC) : Couples size-exclusion and ion-exchange chromatography to resolve co-eluting impurities .

- NMR-guided fractionation : Isolates unknown impurities for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.